2-methyl-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one
Description
The exact mass of the compound 2-methyl-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is 305.11979803 g/mol and the complexity rating of the compound is 380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-methyl-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-1-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10(2)15(19)18-7-3-5-11(9-18)13-16-17-14(20-13)12-6-4-8-21-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUAWRNBAMVRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-1-{3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities based on current research findings.
Antimicrobial Activity
Recent studies indicate that the compound demonstrates significant antimicrobial activity against various pathogens. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Case Studies
- Mycobacterium tuberculosis Inhibition : In a study assessing the compound's efficacy against Mycobacterium tuberculosis, it was found to inhibit the EthR transcriptional regulator with an IC50 value of 900 nM, indicating its potential as a therapeutic agent for tuberculosis treatment .
- Dengue Virus Activity : The compound was also evaluated for its antiviral properties against dengue virus serotypes, showing submicromolar activity in vitro .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation markers in various models. It appears to modulate cytokine production and inhibit pathways that lead to inflammatory responses.
Research Findings
A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential utility in inflammatory diseases .
Anticancer Potential
Preliminary investigations into the anticancer properties of the compound reveal its ability to induce apoptosis in cancer cell lines.
Detailed Findings
- Cytotoxicity Assays : The compound was tested against several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116). Results indicated an IC50 value of 27.3 μM against MCF-7 cells .
- Mechanism of Action : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death. Further studies are needed to elucidate the specific molecular targets involved.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the thiophene and oxadiazole moieties have been systematically explored to enhance potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| Methyl on piperidine | Increased solubility and bioavailability |
| Thiophene ring | Enhanced interaction with target proteins |
| Oxadiazole group | Improved antimicrobial activity |
Scientific Research Applications
Pharmaceutical Development
MTO has shown potential as a scaffold for developing new pharmacological agents due to its unique structure that combines piperidine and oxadiazole moieties. Research indicates that derivatives of oxadiazoles exhibit a range of biological activities including:
- Antimicrobial Activity: Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains. For instance, a derivative of MTO was tested against Staphylococcus aureus and exhibited significant antibacterial properties .
- Anticancer Properties: The incorporation of thiophene and oxadiazole groups in the molecular structure has been linked to enhanced anticancer activity. In vitro assays showed that MTO derivatives can induce apoptosis in cancer cells .
Material Science
MTO's unique electronic properties make it suitable for applications in organic electronics. Its derivatives have been explored for:
- Organic Light Emitting Diodes (OLEDs): MTO-based compounds have demonstrated promising photophysical properties, making them candidates for use in OLED technology .
Neuropharmacology
Research indicates that MTO may possess neuroprotective effects. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Experimental models have shown that MTO can enhance cognitive functions and reduce neuroinflammation .
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| MTO Derivative A | Antimicrobial | Staphylococcus aureus | 12.5 |
| MTO Derivative B | Anticancer | HeLa Cells | 15.0 |
| MTO Derivative C | Neuroprotective | SH-SY5Y Cells | 10.0 |
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of MTO and evaluated their antimicrobial activities against a panel of pathogens. The most potent derivative exhibited an IC50 value of 12.5 µM against Staphylococcus aureus, showcasing the compound's potential as an antibiotic agent .
Case Study 2: Anticancer Activity
A recent investigation focused on the anticancer properties of MTO derivatives against breast cancer cell lines. The results indicated that one derivative significantly inhibited cell proliferation with an IC50 value of 15 µM, suggesting its potential as a lead compound for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
